Meridia

Vue d'ensemble

Description

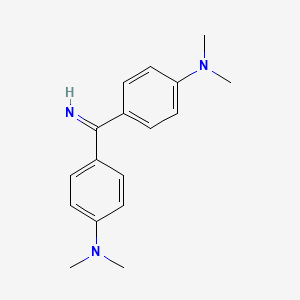

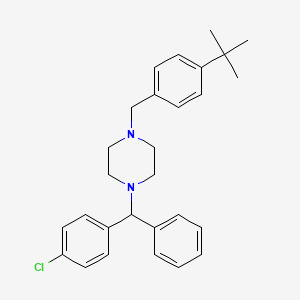

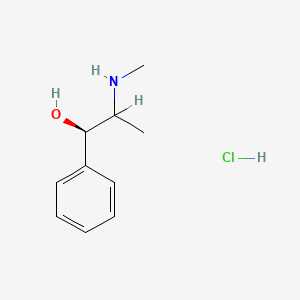

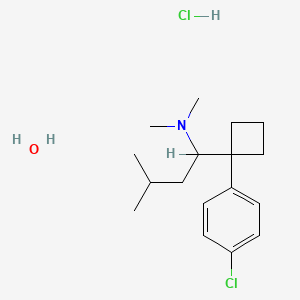

Molecular Structure Analysis

The molecular structure of Meridia is cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, monohydrate . Its empirical formula is C17H29Cl2NO .Physical And Chemical Properties Analysis

This compound is a white to cream crystalline powder with a solubility of 2.9 mg/mL in pH 5.2 water .Applications De Recherche Scientifique

1. Meridia in Scientific Information Processing

This compound, as mentioned in a 2009 study, plays a crucial role in the efficient processing of scientific information. The Institute for Catalan Studies (IEC) has utilized this compound in their scientific observatory, which aims to be a cooperative initiative integrating and sharing information with other scientific system agents. This helps in understanding the environment and evolution of various areas in science and technology (Arguimbau et al., 2009).

2. This compound in Climate and Environmental Research

The Modern-Era Retrospective Analysis for Research and Applications (MERRA), as explained in a 2011 publication, used this compound for placing NASA’s Earth Observing System satellites into a climate context. MERRA aimed to improve the hydrologic cycle in atmospheric analyses, leading to advancements in precipitation and water vapor climatology (Rienecker et al., 2011).

3. This compound in Educational Science

In the context of educational science, the Model of Educational Reconstruction (MER) presented in a 2012 study utilizes concepts from the this compound framework. This model focuses on improving instructional practices and teacher professional development programs, balancing scientific subject matter issues with student learning needs (Duit et al., 2012).

4. This compound in Cloud Computing and Scientific Workflow

A 2015 study on resource-efficient workflow scheduling in clouds introduced the Maximum Effective Reduction (MER) algorithm. This algorithm, inspired by the this compound concept, optimizes resource usage in scientific workflows, thereby improving resource utilization and reducing resource provisioning and energy consumption (Lee et al., 2015).

Mécanisme D'action

Target of Action

Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .

Mode of Action

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemical Pathways

Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.

Pharmacokinetics

Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .

Result of Action

The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .

Action Environment

The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .

Safety and Hazards

Meridia was withdrawn from the U.S. market due to the risk of serious cardiovascular events . Common side effects include flu symptoms, high blood pressure, shortness of breath, dry mouth, upset stomach, constipation, headache, back pain, joint pain, nervousness, dizziness, depression, trouble sleeping, and skin rash .

Analyse Biochimique

Biochemical Properties

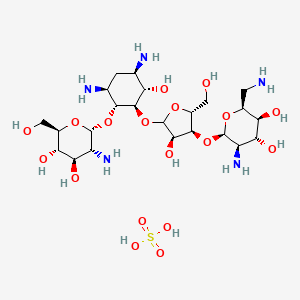

Sibutramine Hydrochloride Monohydrate exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . The parent compound, Sibutramine Hydrochloride Monohydrate, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo, but not in vitro . Metabolites M1 and M2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo . The concomitant use of Sibutramine Hydrochloride Monohydrate and monoamine oxidase inhibitors (MAOIs, such as selegiline) is not indicated, as it may increase the risk of serotonin syndrome .

Cellular Effects

Sibutramine Hydrochloride Monohydrate produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Sibutramine Hydrochloride Monohydrate promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Molecular Mechanism

The molecular mechanism of action of Sibutramine Hydrochloride Monohydrate involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . This inhibition results in an increased concentration of these substances in the synaptic cleft, leading to increased postsynaptic receptor activation .

Temporal Effects in Laboratory Settings

It is known that the plasma concentration-time profiles of its active metabolites M1 and M2 are similar after administration of both formulations .

Dosage Effects in Animal Models

In animal studies, Sibutramine Hydrochloride Monohydrate has been shown to produce appetite suppression for the purpose of attaining weight loss in the treatment of obesity . There is no compelling evidence for reductions in mortality rate .

Metabolic Pathways

Sibutramine Hydrochloride Monohydrate is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites are further metabolized by hydroxylation and conjugation to pharmacologically inactive metabolites, M5 and M6 .

Transport and Distribution

It is known that Sibutramine Hydrochloride Monohydrate is absorbed with a bioavailability of 77%, undergoing considerable first-pass metabolism .

Subcellular Localization

Given its mechanism of action, it is likely that Sibutramine Hydrochloride Monohydrate and its metabolites act at the level of the neuronal synapse .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Meridia involves the condensation of three key intermediates: 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, 2,3-dihydro-1H-inden-2-amine, and (S)-(+)-N,N-dimethyl-3-(2-methylphenyl)propan-1-amine. The reaction is carried out in a series of steps, including protection, alkylation, and deprotection reactions.", "Starting Materials": [ "4-chloroacetophenone", "methylamine", "2,3-dihydroindene", "2-methylphenylacetonitrile", "lithium aluminum hydride", "2-bromoethanol", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "acetic acid", "sodium cyanoborohydride" ], "Reaction": [ "Protection of 4-chloroacetophenone with 2-bromoethanol to form 4-chloro-α-(2-hydroxyethyl)acetophenone", "Alkylation of 4-chloro-α-(2-hydroxyethyl)acetophenone with methylamine to form 1-(4-chlorophenyl)-2-(methylamino)propan-1-one", "Reduction of 2,3-dihydroindene with lithium aluminum hydride to form 2,3-dihydro-1H-indene", "Alkylation of 2,3-dihydro-1H-indene with 2-methylphenylacetonitrile to form (S)-(+)-2,3-dihydro-1-(2-methylphenyl)-1H-indene", "Deprotection of (S)-(+)-2,3-dihydro-1-(2-methylphenyl)-1H-indene with sodium hydroxide to form (S)-(+)-2,3-dihydro-1-(2-methylphenyl)indene", "Condensation of 1-(4-chlorophenyl)-2-(methylamino)propan-1-one with (S)-(+)-2,3-dihydro-1-(2-methylphenyl)indene using hydrochloric acid as a catalyst to form Meridia", "Reduction of Meridia with sodium nitrite and acetic acid to form the hydrochloride salt of Meridia", "Reduction of the hydrochloride salt of Meridia with sodium cyanoborohydride to form the free base of Meridia" ] } | |

Numéro CAS |

125494-59-9 |

Formule moléculaire |

C17H29Cl2NO |

Poids moléculaire |

334.3 g/mol |

Nom IUPAC |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |

InChI |

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |

Clé InChI |

KFNNPQDSPLWLCX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |

SMILES canonique |

[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |

Autres numéros CAS |

125494-59-9 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Numéros CAS associés |

106650-56-0 (Parent) 84485-00-7 (hydrochloride) |

Solubilité |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

(R)-DDMS BTS 54 524 BTS 54524 BTS-54524 di-desmethylsibutramine didesmethylsibutramine Meridia mono-desmethylsibutramine N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl Reductil sibutramine sibutramine hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)